Home > Products > Screening Compounds P32420 > N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine -

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine

Catalog Number: EVT-5086863
CAS Number:
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • G-protein coupled receptors: It may bind to various G-protein coupled receptors, including those involved in dopaminergic, serotonergic, and adrenergic signaling. [, , ]
Physical and Chemical Properties Analysis
  • Appearance: It is likely a solid at room temperature, potentially with a crystalline or powder-like form. []
  • Solubility: It is expected to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide, with limited solubility in water. []
Applications
  • Aromatase inhibitors: [] These compounds are used in the treatment of hormone-dependent cancers, such as breast cancer.
  • Bradykinin B1 receptor antagonists: [, ] These compounds have potential as anti-inflammatory and analgesic drugs for the treatment of chronic pain and inflammatory diseases.
  • Metabotropic glutamate receptor modulators: [, , , ] These compounds have potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
  • PDE-5 inhibitors: [] These compounds are used for the treatment of erectile dysfunction and pulmonary hypertension.

Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate

  • Compound Description: This compound is the title compound of the paper and is described as having a planar 1,3-benzodioxole ring system with a nitro group oriented at a dihedral angle of 15.4° with respect to the ring. [] The paper focuses on the crystal structure of the compound, noting that molecules are linked into chains by C-H⋯O hydrogen bonds and weak aromatic π–π stacking. []
  • Relevance: This compound shares the core 6-nitro-1,3-benzodioxole moiety with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. The difference lies in the substituent at the 5-position of the benzodioxole ring, where the related compound has a methyl (E)-2-cyano-3-acrylate group instead of a methylamine connected to a phenylethane. Both compounds illustrate the versatility of the 6-nitro-1,3-benzodioxole scaffold for constructing diverse chemical structures.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: These two compounds are potent aromatase inhibitors. [] They are described as having a "propeller shape" and displaying molecular flexibility. [] Docking studies suggest their inhibitory potency stems from hydrophobic interactions, heme Fe coordination, and hydrogen bonding within the aromatase substrate. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

  • Compound Description: SSR240612 is a potent and orally active non-peptide bradykinin B1 receptor antagonist. [, ] It effectively inhibits the binding of [3H]Lys0-des-Arg9-BK to the B1 receptor in human fibroblast MRC5 and recombinant human B1 receptors. [] SSR240612 also demonstrates antagonistic properties in vivo, reducing edema and hyperalgesia in various animal models. [, ]
  • Relevance: SSR240612 contains a 1,3-benzodioxol-5-yl group within its complex structure. While N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine has a nitro group at the 6-position, SSR240612 lacks this nitro group and features a different substitution pattern. Nevertheless, the presence of the 1,3-benzodioxol moiety highlights its recurring role as a building block in diverse biologically active compounds. ,

3-(6-[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

  • Compound Description: This compound is an investigational corrector for cystic fibrosis caused by the ΔF508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). [] It aims to improve the cellular processing of ΔF508-CFTR. []

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

  • Compound Description: This compound is another investigational corrector for cystic fibrosis caused by the ΔF508 mutation in CFTR. [] It also aims to improve the cellular processing of ΔF508-CFTR. []

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (Butylone)

  • Compound Description: Butylone is a synthetic cathinone temporarily classified as a Schedule I substance under the Controlled Substances Act. [] It is structurally similar to other cathinones like mephedrone and has potential for abuse. []
  • Relevance: Butylone shares the 1,3-benzodioxol-5-yl substructure with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. While the target compound has a nitro group and a methylphenylethanamine substituent, butylone lacks the nitro group and has a methylaminobutanone group at the 5-position. This comparison showcases the recurring use of 1,3-benzodioxol in designing compounds with psychoactive properties.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: M30 is a key metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor used in treating hematologic malignancies. [] It is generated through the nitro reduction of venetoclax, likely by gut bacteria. [] M30 constitutes 13% of the administered dose recovered in feces. []
  • Relevance: Although M30 does not directly contain a 1,3-benzodioxole group, it is relevant to N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine because it is a metabolite of venetoclax, which contains a structurally similar 2,2-difluoro-1,3-benzodioxol-5-yl group. This link highlights the metabolic transformations that can occur with benzodioxole-containing drugs and the potential for generating diverse metabolites with different biological activities.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a positive allosteric modulator (PAM) for both metabotropic glutamate receptor 1 (mGluR1) and mGluR5. [, ] Unlike other PAMs that interact with the MPEP binding site, CPPHA acts through a novel allosteric site on both receptors. [, ]
  • Relevance: Although CPPHA doesn't directly share the 1,3-benzodioxole structure with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine, it provides an interesting point of comparison within the context of mGluR modulation. While some benzodioxole-containing compounds (CDPPB analogs) act as PAMs by interacting with the MPEP site on mGluR5, [, ] CPPHA demonstrates a distinct mechanism of action. This highlights the diversity of chemical structures and binding sites involved in modulating mGluR activity, even within the broader category of PAMs. ,

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and Analogs

  • Compound Description: CDPPB is a centrally active positive allosteric modulator of mGluR5. [] Studies have focused on synthesizing various analogs to understand structure-activity relationships and improve potency. [, ] Specific modifications to the benzamide moiety and phenyl rings were found to significantly affect both binding and functional activities. [] A highly potent analog, 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), showed selective potentiation of mGluR5-mediated responses in midbrain neurons. []
  • Relevance: While these compounds are not based on the 1,3-benzodioxole structure, they are relevant to N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine because they belong to a class of mGluR5 modulators. Some CDPPB analogs have been shown to interact with the same allosteric site as the negative allosteric modulator MPEP, a compound with a benzodioxole-related structure. [] This connection highlights the shared pharmacological target of these compounds, even though their core structures differ. ,

(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-3H-cyclopenta [c] quinolone (G15)

  • Compound Description: G15 is a G protein–coupled estrogen receptor-1 (GPER1) antagonist. [] It effectively blocks pain-related aversion in rats when administered into the rostral anterior cingulate cortex. []
  • Relevance: G15 directly incorporates the 1,3-benzodioxol structure, highlighting its close structural similarity with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. Although G15 has a bromo substitution at the 6-position instead of a nitro group, the shared core structure points to a potential common origin or synthetic pathway.

(±)-1-([3aR*,4S*,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta [c]quinolin-8-yl)-ethanone (G1)

  • Compound Description: G1 acts as a GPER1 agonist. [] When administered into the rostral anterior cingulate cortex, it induces conditioned place avoidance in rats without affecting mechanical or thermal sensitivity, suggesting a role in pain-related aversion. []
  • Relevance: Like G15, G1 also features a 1,3-benzodioxol-5-yl group within its structure, making it structurally similar to N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. The presence of a bromo substituent at the 6-position instead of a nitro group further reinforces the potential connection between these compounds in terms of their synthesis or origin.

2R-(4-Propoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N-(2,6-diethylphenyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid (A-192621)

  • Compound Description: A-192621 is a selective endothelin ETB receptor antagonist. [, ] When administered to rats after balloon injury to the carotid artery, A-192621 significantly increases the neointima/media ratio, suggesting that inhibiting the ETB receptor system worsens neointimal hyperplasia. []
  • Relevance: A-192621 contains the 1,3-benzodioxol-5-yl group, making it structurally related to N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. The shared 1,3-benzodioxol moiety emphasizes the diverse applications of this structural element in designing drugs that target various receptors and physiological processes. ,

6-Fluoro-3,4-methylenedioxyamphetamine

  • Compound Description: This compound is a fluoro analogue of 3,4-methylenedioxyamphetamine (MDA), synthesized as a potential therapeutic drug against Parkinson's disease. [] Its structural similarity to MDA suggests it could be developed for PET studies to understand MDMA metabolism. []
  • Relevance: This compound shares the methylenedioxyphenyl substructure (another name for 1,3-benzodioxole) with N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine. Both compounds highlight the utility of the methylenedioxyphenyl/benzodioxole scaffold in developing drugs with neurological activity, even though they target different conditions.

Properties

Product Name

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine

IUPAC Name

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c19-18(20)14-9-16-15(21-11-22-16)8-13(14)10-17-7-6-12-4-2-1-3-5-12/h1-5,8-9,17H,6-7,10-11H2

InChI Key

YKARHSLPTXGTHZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)CNCCC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNCCC3=CC=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.